molecular formula C17H17F3N4O B2929309 N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900286-99-9

N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Número de catálogo: B2929309
Número CAS: 900286-99-9
Peso molecular: 350.345
Clave InChI: ZUVIGYUINYUFFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Position 2: A trifluoromethyl (-CF₃) group, which enhances metabolic stability and electron-withdrawing properties.
  • Position 3: A phenyl group, contributing to hydrophobic interactions.
  • Position 5: A methyl (-CH₃) substituent, modulating steric and electronic effects.
  • Position 7: A 2-methoxyethylamine (-NH-CH₂CH₂-OCH₃) side chain, influencing solubility and target binding.

Its design aligns with trends in pyrazolo[1,5-a]pyrimidine optimization, where substituents at positions 3, 5, and 7 are critical for activity .

Propiedades

IUPAC Name

N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c1-11-10-13(21-8-9-25-2)24-16(22-11)14(12-6-4-3-5-7-12)15(23-24)17(18,19)20/h3-7,10,21H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVIGYUINYUFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound is characterized by several functional groups that contribute to its biological activity. Its structure includes a pyrazolo-pyrimidine core, which is known for various pharmacological effects.

PropertyValue
Molecular FormulaC15H16F3N5O
Molecular Weight353.31 g/mol
LogP (octanol-water partition)4.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Synthesis

The synthesis of N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the Pyrazole Ring : This is achieved through the cyclization of appropriate hydrazine derivatives with suitable carbonyl compounds.
  • Trifluoromethylation : The introduction of the trifluoromethyl group can be performed using trifluoromethylating agents.
  • Amine Functionalization : The final product is obtained through amination reactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example, a related pyrazolo[1,5-a]pyrimidine derivative was shown to inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways such as AKT and PAK .

Kinase Inhibition

Research has demonstrated that N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine acts as an inhibitor of specific kinases involved in tumor progression. It has been suggested that the compound can interfere with phosphoinositide-dependent kinase 1 (PDK1) signaling pathways, leading to reduced tumor cell viability .

Study 1: Inhibition of Thyroid Cancer Cells

In a study involving human thyroid cancer cell lines, a structurally similar compound was shown to inhibit cell proliferation effectively. The mechanism was linked to reduced phosphorylation of AKT and PAK, suggesting that similar effects might be expected from N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine .

Study 2: Antiplasmodial Activity

Another study explored the antiplasmodial activity of pyrimidine derivatives against Plasmodium falciparum. Compounds with similar structural motifs exhibited promising inhibitory effects on malaria parasites, indicating potential for further exploration of N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine in antimalarial drug development .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Key Observations:
  • Position 3 : A 4-fluorophenyl group (e.g., Compound 32) enhances anti-mycobacterial activity compared to unsubstituted phenyl (target compound) .
  • Position 7 : Pyridinylmethyl amines (e.g., Compounds 32, 47) improve target engagement in M.tb inhibition, while 2-methoxyethyl (target compound) may enhance aqueous solubility.
  • Position 2 : Trifluoromethyl (target compound) vs. ethyl () affects metabolic stability; -CF₃ reduces oxidative metabolism .

Physicochemical Properties

The 2-methoxyethyl side chain in the target compound likely improves solubility (clogP reduction) compared to pyridinylmethyl analogues, which are more lipophilic. For example:

  • Compound 32 : clogP ≈ 3.5 (pyridinylmethyl group).
  • Target Compound : Estimated clogP ≈ 2.8 (2-methoxyethyl chain).

However, reduced lipophilicity may compromise membrane permeability, necessitating balanced design .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.